2-amino-N-butylacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-amino-N-butylacetamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for different biological activities, such as opioid kappa agonist effects, inhibition of detrusor contraction, and antiviral properties .

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme across several papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports the synthesis of N-(4-amino-2-butynyl)acetamide derivatives and their evaluation for inhibitory activity on detrusor contraction. Paper presents a method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, and paper details a novel synthesis approach for chloroacetamide derivatives. These studies demonstrate the versatility of acetamide chemistry and the potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives are confirmed using various analytical techniques such as IR, NMR, and mass analyses . The structural variations, particularly the substitutions on the acetamide moiety, play a crucial role in determining the biological activity of these compounds. For example, the introduction of aryl groups at specific positions significantly affects the potency of the compounds as kappa-opioid agonists .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is explored in several papers. Paper discusses the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield heterocyclic compounds. This indicates that acetamide derivatives can participate in various chemical reactions to form complex structures with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The papers do not provide detailed information on the specific physical properties of the compounds, such as melting points or solubility. However, the biological activities reported, such as the inhibition of detrusor contraction and antiviral effects , suggest that these compounds possess the necessary chemical properties to interact with biological targets effectively.

Aplicaciones Científicas De Investigación

Agents for Overactive Detrusor Treatment : A study synthesized a series of N-(4-amino-2-butynyl)acetamides, including compounds closely related to 2-amino-N-butylacetamide hydrochloride. These compounds showed potential in inhibiting detrusor contraction, suggesting their application in treating overactive bladder disorders (Take et al., 1992).

Corrosion Inhibition Properties : Another study investigated the inhibitive properties of amino acid compounds, including variants of 2-amino-N-butylacetamide, against corrosion. The study used density functional theory (DFT) indexes to simulate molecular interactions, indicating the potential of these compounds as corrosion inhibitors (Gómez et al., 2005).

Esterification of N-Protected Amino Acids : Research on 2-phenyl isopropyl and t-butyl trichloroacetimidates, closely related to 2-amino-N-butylacetamide hydrochloride, showed their usefulness in the esterification of N-protected amino acids under neutral conditions. This suggests applications in synthetic chemistry (Thierry et al., 1998).

Cancer Treatment Enhancement : A novel compound extracted from fig, closely related to 2-amino-N-butylacetamide hydrochloride, was studied for its role in enhancing trastuzumab-triggered phagocytic killing of cancer cells. This suggests potential applications in cancer treatment strategies (Ali et al., 2023).

Hydrogen Bonding Studies : A study on the hydrogen bonding of isomeric N-butylacetamides, related to 2-amino-N-butylacetamide hydrochloride, provides insights into molecular interactions. Such studies are crucial in understanding the properties of these compounds (Nikolić et al., 1990).

Synthesis of α-Amino Acids : Research on the catalyzed synthesis of 2-arylamino-2-phenylacetamide, again closely related to 2-amino-N-butylacetamide hydrochloride, highlights methods for producing α-amino acids. This has implications in pharmaceutical and synthetic chemistry (Kumar et al., 2013).

Agricultural Growth Regulation : A study synthesized mono- and bis-3-butenylamines, related to 2-amino-N-butylacetamide hydrochloride, and tested their growth-stimulating activity on corn. This suggests potential agricultural applications (Bubnov et al., 2018).

Antimicrobial Activity : Novel analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide, related to 2-amino-N-butylacetamide hydrochloride, were synthesized and showed significant antimicrobial activity, suggesting potential in antimicrobial treatments (Jayadevappa et al., 2012).

Propiedades

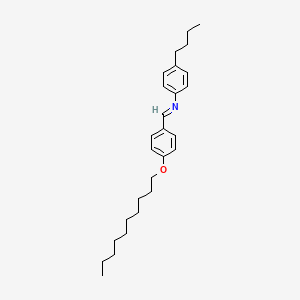

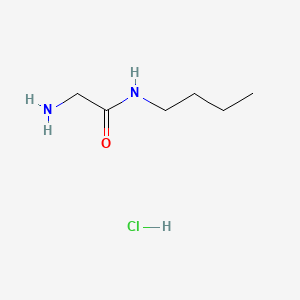

IUPAC Name |

2-amino-N-butylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKASEMDCDQUQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174774 |

Source

|

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylacetamide hydrochloride | |

CAS RN |

207128-84-5 |

Source

|

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.